molecular formula C17H14 B598260 1-Methyl-7-phenylnaphthalene CAS No. 18612-88-9

1-Methyl-7-phenylnaphthalene

Cat. No.: B598260
CAS No.: 18612-88-9
M. Wt: 218.299
InChI Key: KRXPVLVKZQJPKB-UHFFFAOYSA-N
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Description

1-Methyl-7-phenylnaphthalene is an organic compound belonging to the naphthalene family It consists of a naphthalene ring system substituted with a methyl group at the first position and a phenyl group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-7-phenylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 1-methylnaphthalene is then subjected to a second Friedel-Crafts reaction with benzene in the presence of a catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts alkylation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-phenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings, introducing nitro or sulfonic acid groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Hydrogenated derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

1-Methyl-7-phenylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Research into its potential biological activities, such as antimicrobial and anticancer properties, is ongoing.

    Medicine: Investigations into its use as a pharmacophore in drug design are being conducted.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-7-phenylnaphthalene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive naphthalene derivatives suggests potential interactions with cytochrome P450 enzymes and other metabolic pathways .

Comparison with Similar Compounds

    1-Methylnaphthalene: Lacks the phenyl group, making it less complex and potentially less bioactive.

    7-Phenylnaphthalene: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-Phenyl-7-methylnaphthalene: A positional isomer with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness: 1-Methyl-7-phenylnaphthalene’s unique combination of a methyl and phenyl group on the naphthalene ring system provides distinct chemical reactivity and potential biological activities, setting it apart from its analogs.

Properties

IUPAC Name

1-methyl-7-phenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14/c1-13-6-5-9-15-10-11-16(12-17(13)15)14-7-3-2-4-8-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXPVLVKZQJPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704730
Record name 1-Methyl-7-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18612-88-9
Record name 1-Methyl-7-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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